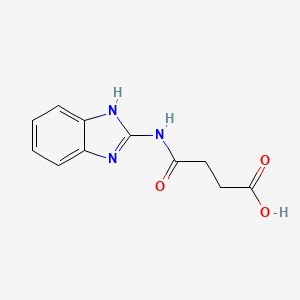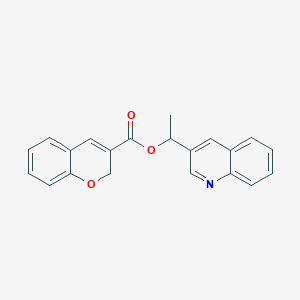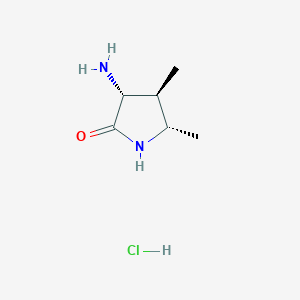
Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials.
Formation of Pyrrolidinone Ring: The pyrrolidinone ring is formed through a series of cyclization reactions.
Introduction of Amino Group: The amino group is introduced via reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]piperidine hydrochloride
- (3R,5S)-4-Amino-3,5-heptanediol
Uniqueness
Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride stands out due to its unique stereochemistry and specific biological activities. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C6H13ClN2O |
|---|---|
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-3-4(2)8-6(9)5(3)7;/h3-5H,7H2,1-2H3,(H,8,9);1H/t3-,4-,5+;/m0./s1 |
Clave InChI |
HLZPCNHTZSAKKQ-ASMLCRKRSA-N |
SMILES isomérico |
C[C@H]1[C@@H](NC(=O)[C@@H]1N)C.Cl |
SMILES canónico |
CC1C(NC(=O)C1N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


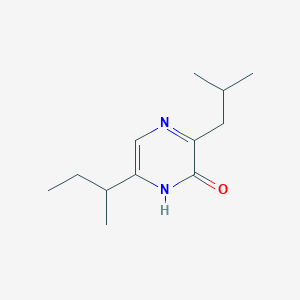


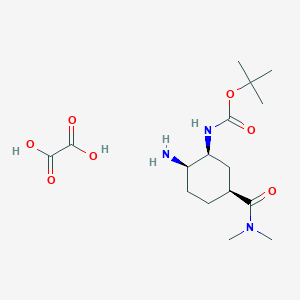
![tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12937109.png)
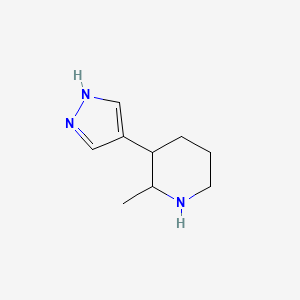
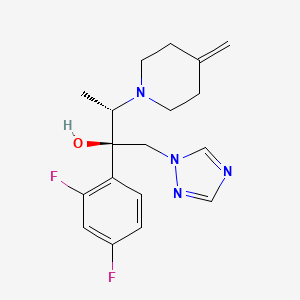

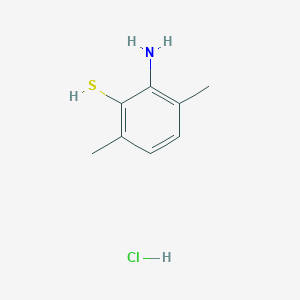

![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)
